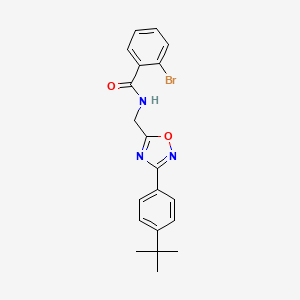
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol, also known as FMQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
作用機序
The mechanism of action of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of bacteria. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been shown to exhibit potent activity against cancer cells and bacteria, making it a useful tool for studying these diseases. However, there are also limitations to the use of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
将来の方向性
There are several future directions for research on 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol. One area of interest is the development of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol and its potential therapeutic applications. Finally, the use of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol in combination with other drugs or therapies should be explored to determine whether it could enhance their efficacy.
合成法
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol can be synthesized through a multi-step process starting with the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. The resulting compound is then reacted with ethyl chloroacetate to form 5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)ethyl carbamate. Finally, the synthesis is completed by reacting 5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)ethyl carbamate with 8-methylquinolin-2-ol in the presence of a base.
科学的研究の応用
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been investigated for its antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-8-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-9-4-2-5-10-8-11(15(20)17-13(9)10)14-18-16(22-19-14)12-6-3-7-21-12/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXINJNVUQILEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-8-methyl-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)









![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)